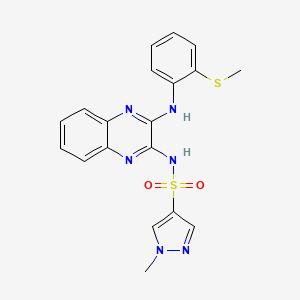

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[3-(2-methylsulfanylanilino)quinoxalin-2-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S2/c1-25-12-13(11-20-25)29(26,27)24-19-18(21-14-7-3-4-8-15(14)22-19)23-16-9-5-6-10-17(16)28-2/h3-12H,1-2H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGNQJYLLHUGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each meticulously designed to ensure the proper formation of bonds and functional groups.

Step 1: Formation of Quinoxaline Ring

Reactants: Benzene-1,2-diamine and glyoxal.

Conditions: Conducted in ethanol under reflux.

Product: Quinoxaline derivative.

Step 2: Formation of Pyrazole Ring

Reactants: The quinoxaline derivative from Step 1 reacts with hydrazine.

Conditions: Heated in acetic acid.

Product: 1H-pyrazole-4-carboxylate derivative.

Chemical Reactions Analysis

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions:

Oxidation

Reagents: Oxygen, catalyzed by transition metal complexes.

Conditions: Conducted under mild heating.

Major Products: Oxidized derivatives with sulfoxide or sulfone groups.

Reduction

Reagents: Hydrogen gas with palladium on carbon catalyst.

Conditions: Under atmospheric pressure at room temperature.

Major Products: Reduced forms of the quinoxaline ring, often leading to dihydroquinoxaline derivatives.

Substitution

Reagents: Halogenating agents like N-bromosuccinimide.

Conditions: Conducted in polar solvents such as acetone.

Major Products: Halogenated derivatives at specific sites on the aromatic rings.

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of quinoxaline compounds, including those related to 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell proliferation and survival .

Case Study: Antiproliferative Activity

A study synthesized a series of quinoxaline derivatives and evaluated their antiproliferative activity against human cancer cell lines HCT-116 and MCF-7. Out of 25 screened compounds, several exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong inhibitory effects on cancer cell growth .

Anti-inflammatory Properties

The compound's structure suggests potential applications in treating inflammatory diseases. Quinoxaline derivatives have been linked to the modulation of inflammatory pathways by inhibiting PI3K and other related signaling molecules . This inhibition can lead to reduced inflammation in various conditions, including autoimmune disorders and cardiovascular diseases.

Research Insights

Quinoxaline compounds have been explored for their ability to treat conditions such as asthma and pancreatitis, showcasing their versatility in targeting multiple inflammatory pathways .

Antimicrobial Activity

There is emerging evidence that quinoxaline derivatives possess antimicrobial properties. Research has highlighted the potential of these compounds to combat bacterial and viral infections, contributing to the development of new antimicrobial agents .

Case Study: Antifungal Activity

A related study focused on pyridine-sulfonamide derivatives demonstrated significant antifungal activity against various Candida species, suggesting that structural modifications similar to those found in this compound could enhance efficacy against fungal infections .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between quinoxaline derivatives and their biological targets. These studies provide insights into the binding affinities and mechanisms of action, which are crucial for optimizing therapeutic efficacy .

Findings from Docking Studies

Compounds similar to this compound have shown favorable docking scores against targets involved in cancer progression and inflammation, indicating a strong potential for drug development .

Mechanism of Action

The mechanism by which 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects is multi-faceted:

Molecular Targets

Enzyme Inhibition: Binds to active sites of specific enzymes, preventing their normal function.

Protein Interactions: Interferes with protein-protein interactions critical for cellular processes.

Pathways Involved

Signal Transduction: Alters pathways involved in cell communication and proliferation.

Metabolic Pathways: Modulates metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives:

Key Structural and Functional Differences

Core Heterocycles: The target compound and CAS 1795478-87-3 share a quinoxaline core, which is associated with DNA intercalation and kinase inhibition . In contrast, the chromenone derivative () incorporates a flavone-like structure, which may confer antioxidant or estrogen receptor-modulating properties .

Substituent Effects: Methylthio (-SMe) vs. Fluorine Substitution: The fluorophenyl and fluoro-chromenone groups in enhance metabolic stability and binding affinity through electron-withdrawing effects and reduced CYP450-mediated oxidation .

Molecular Weight and Drug-Likeness: The target compound (estimated ~434.5 g/mol) and CAS 1795478-87-3 (387.42 g/mol) fall within Lipinski’s rule of five thresholds (<500 g/mol), suggesting favorable oral bioavailability. The chromenone derivative (589.1 g/mol) exceeds this limit, likely requiring intravenous administration .

Synthetic Accessibility: The chromenone derivative () was synthesized with a 28% yield via Suzuki-Miyaura coupling, indicating moderate efficiency . No synthetic data are provided for the target compound, but analogous quinoxaline derivatives often require multi-step protocols involving sulfonylation and nucleophilic substitution .

Biological Activity

1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a pyrazole ring, a sulfonamide group, and a quinoxaline moiety, which are known to contribute to its biological efficacy.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U937 | 12.5 | Induces apoptosis |

| Compound B | A549 | 10.0 | Inhibits cell proliferation |

| Compound C | HCT116 | 8.0 | Aurora-A kinase inhibition |

These findings suggest that the compound may possess similar mechanisms of action, potentially acting as an Aurora-A kinase inhibitor, which is critical for cell cycle regulation and tumor growth.

Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. Research indicates that certain pyrazoles exhibit activity against both bacterial and fungal strains. The following table summarizes some findings:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | C. albicans | 8 µg/mL |

These results highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial effects, this compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various in vitro models.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole compounds is often influenced by their structural features. Key modifications that enhance activity include:

- Substitution patterns on the pyrazole ring.

- Presence of sulfonamide groups , which improve solubility and bioavailability.

- Aromatic moieties that can enhance binding affinity to biological targets.

Case Studies

A recent study investigated a series of pyrazole derivatives for their anticancer activity against different cell lines. The results indicated that modifications at the sulfonamide position significantly altered the compounds' potency, with some achieving IC50 values as low as 5 µM against resistant cancer cells .

Another case study focused on the synthesis and evaluation of various pyrazole derivatives, highlighting their potential as dual-action agents against both cancer and inflammation . The findings support further exploration into the therapeutic applications of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous sulfonamide-pyrazole hybrids typically involves multi-step protocols. A common approach includes nucleophilic substitution reactions between sulfonamide intermediates and functionalized quinoxaline derivatives. For example, K₂CO₃ in DMF at room temperature facilitates thiol alkylation in similar compounds, as seen in the synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives . Solvent choice (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaH) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is often required to achieve >95% purity.

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are essential?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assign peaks for sulfonamide (-SO₂NH), pyrazole (C-H), and quinoxaline (aromatic protons) moieties. Discrepancies in chemical shifts may indicate tautomerism or impurities .

- X-ray crystallography : Resolve bond lengths and angles (e.g., S-N and C-S bonds) to confirm regiochemistry. For example, a related sulfonamide-benzimidazole derivative showed a mean C-C bond length of 0.004 Å in its crystal structure .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight with <2 ppm error.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening should focus on target-specific assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination. For sulfonamide derivatives, concentrations ranging from 0.1–100 μM are typical .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar sulfonamide-quinoxaline derivatives?

- Methodological Answer : Discrepancies often arise from structural nuances or assay conditions. Strategies include:

- SAR (Structure-Activity Relationship) analysis : Compare substituent effects (e.g., methylthio vs. methoxy groups) on binding affinity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Binding mode validation : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins. Cross-validate with mutagenesis studies to identify critical residues .

- Assay standardization : Ensure consistent pH, temperature, and co-solvent (e.g., DMSO ≤0.1%) across experiments to minimize variability .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

- Methodological Answer : Focus on prodrug design or formulation:

- Salt formation : Hydrochloride salts improve aqueous solubility, as seen in pyrazole-amine derivatives (e.g., 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride) .

- Lipid encapsulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability. Particle size (100–200 nm) and zeta potential (±30 mV) should be characterized via DLS .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Introduce deuterium at labile positions to prolong half-life .

Q. How can computational methods predict this compound’s environmental impact or degradation pathways?

- Methodological Answer : Leverage computational toxicology tools:

- QSPR (Quantitative Structure-Property Relationship) models : Predict logP, bioaccumulation potential, and aquatic toxicity using software like EPI Suite .

- DFT (Density Functional Theory) : Calculate bond dissociation energies to identify hydrolytically/oxidatively labile sites (e.g., sulfonamide S-N bonds) .

- Molecular dynamics simulations : Model interactions with environmental matrices (e.g., soil organic matter) to estimate persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.